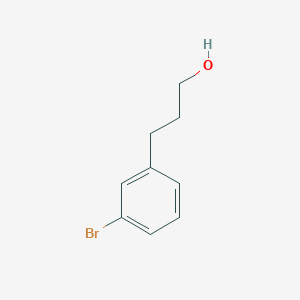

3-(3-Bromophenyl)propan-1-ol

Beschreibung

Overview of the Chemical Compound in Contemporary Chemical Science

3-(3-Bromophenyl)propan-1-ol is an organic compound characterized by a propanol (B110389) chain attached to a phenyl ring, with a bromine atom substituted at the meta position. cymitquimica.com This structure, featuring a primary alcohol and a bromo-aromatic group, makes it a valuable intermediate in organic synthesis. atomfair.com Its molecular formula is C9H11BrO. chemsrc.comachemblock.comsapphirebioscience.com

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C9H11BrO |

| Molecular Weight | 215.09 g/mol |

| Boiling Point | 299.9±15.0 °C at 760 mmHg |

| Density | 1.4±0.1 g/cm3 |

| CAS Number | 65537-54-4 |

Note: The data in this table is compiled from multiple sources. chemsrc.comachemblock.comsapphirebioscience.com

Research Significance and Context within Organic Chemistry

The significance of this compound in organic chemistry lies in its bifunctional nature. The hydroxyl (-OH) group can undergo a variety of transformations, such as oxidation to aldehydes or carboxylic acids, and esterification. Simultaneously, the bromo-phenyl group is amenable to a wide range of cross-coupling reactions, including the Suzuki and Heck reactions, which are fundamental for the construction of complex molecular architectures. atomfair.com

This dual reactivity allows for the sequential or orthogonal functionalization of the molecule, providing a strategic advantage in multi-step syntheses. Researchers utilize this compound as a foundational element to introduce the 3-phenylpropan-1-ol motif into larger, more complex molecules.

Scope and Objectives of Academic Inquiry for this compound

Academic research on this compound primarily focuses on its application as a building block in the synthesis of novel organic compounds with potential applications in medicinal chemistry and materials science. smolecule.com The objectives of these studies often include:

The development of efficient synthetic routes to the compound itself.

The exploration of its reactivity in various chemical transformations.

The synthesis of derivatives with potential biological activity, such as antimicrobial or anticancer properties.

The incorporation of this fragment into larger molecules to probe structure-activity relationships.

The study of related compounds, such as those with the bromine at different positions or with additional functional groups, helps to elucidate the specific contributions of the 3-bromophenyl moiety to the properties of the resulting molecules. smolecule.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(3-bromophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLHIYBVSFUPND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596252 | |

| Record name | 3-(3-Bromophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65537-54-4 | |

| Record name | 3-(3-Bromophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 3-(3-Bromophenyl)propan-1-ol

The synthesis of this compound can be achieved through various established chemical routes. These methods typically involve the construction of the three-carbon propyl chain attached to the brominated phenyl ring, followed by the reduction of a carbonyl or carboxyl group to the primary alcohol.

Multistep synthesis provides a reliable and common pathway to this compound, often starting from commercially available precursors such as 3-bromophenylacetic acid or 3-bromobenzaldehyde.

One robust method involves the reduction of 3-(3-bromophenyl)propanoic acid or its corresponding esters. The precursor, 3-(3-bromophenyl)propanoic acid, can be synthesized from 3-bromophenylacetic acid. The synthesis can be outlined in the following steps:

Esterification: 3-(3-bromophenyl)propanoic acid is converted to its ethyl ester, ethyl 3-(3-bromophenyl)propanoate, through Fischer esterification using ethanol (B145695) in the presence of an acid catalyst like sulfuric acid.

Reduction: The resulting ester is then reduced to the target alcohol, this compound. This reduction is typically accomplished using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Alternatively, synthesis can commence from 3-bromobenzaldehyde. A Wittig reaction with a two-carbon ylide, such as (triphenylphosphoranylidene)acetaldehyde, would yield an α,β-unsaturated aldehyde. Subsequent catalytic hydrogenation would reduce both the alkene and aldehyde functionalities to afford this compound. A more direct approach involves the reduction of cinnamic acid derivatives. For instance, ethyl cinnamate (B1238496) can be reduced to 3-phenyl-1-propanol (B195566) using reagents like sodium and ethanol or lithium aluminum hydride. medcraveonline.com A similar strategy applied to an appropriately substituted 3-bromocinnamate ester would yield the desired product.

Table 1: Multistep Synthesis via Ester Reduction

| Step | Reactant | Reagents | Product | General Conditions |

|---|---|---|---|---|

| 1 | 3-(3-Bromophenyl)propanoic acid | Ethanol (C₂H₅OH), Sulfuric Acid (H₂SO₄) | Ethyl 3-(3-bromophenyl)propanoate | Reflux |

| 2 | Ethyl 3-(3-bromophenyl)propanoate | Lithium Aluminum Hydride (LiAlH₄), Diethyl ether (Et₂O) | This compound | Anhydrous conditions, followed by aqueous workup |

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers advantages in terms of efficiency and reduced waste. While specific one-pot syntheses for this compound are not extensively documented in dedicated literature, conceptual pathways can be proposed based on established methodologies for similar 3-aryl-1-propanols.

A potential one-pot, three-component synthesis could involve the reaction of 3-bromobenzaldehyde, a malonic ester (like diethyl malonate), and a reducing agent in a single vessel. This would proceed via a Knoevenagel condensation to form an intermediate which is then reduced in situ. Another approach could be a Grignard reaction where ethyl magnesium bromide reacts with formaldehyde, which could theoretically be adapted to a one-pot procedure under specific conditions. organic-chemistry.org Such strategies streamline the synthetic process by avoiding the isolation and purification of intermediates. frontiersin.org

The application of enzymes and whole-cell biocatalysts in organic synthesis is a growing field, offering high selectivity and environmentally benign reaction conditions. While specific enzymatic routes for the de novo synthesis of this compound are not prominently reported, biocatalysis can be applied to key steps in its synthesis.

For instance, a biocatalytic approach could involve the kinetic resolution of a racemic precursor, such as a 3-hydroxy-3-(3-bromophenyl)propanoic acid derivative, using lipases. masterorganicchemistry.com This would yield an enantiomerically enriched intermediate that could then be converted to the target alcohol. Furthermore, research into the enzymatic synthesis of phenylpropanoids suggests that enzymes like carboxylic acid reductases could potentially be engineered to reduce substituted phenylpropanoic acids directly to their corresponding alcohols. nih.gov The biosynthesis of related compounds, such as 2-fluoro-3-hydroxypropionic acid, using engineered E. coli demonstrates the potential of whole-cell transformation for producing functionalized propanoic acid derivatives, which are precursors to propanols. researchgate.netnih.gov

Functional Group Interconversions of the Hydroxyl Group

The primary hydroxyl group of this compound is a versatile functional handle that can undergo a variety of chemical transformations, allowing for the synthesis of a range of derivatives. Key reactions include oxidation to aldehydes and carboxylic acids, and conversion to esters and ethers.

The primary alcohol moiety of this compound can be selectively oxidized to either the corresponding aldehyde, 3-(3-bromophenyl)propanal, or the carboxylic acid, 3-(3-bromophenyl)propanoic acid, depending on the choice of oxidizing agent and reaction conditions. youtube.comlibretexts.org

Oxidation to Aldehyde: To achieve partial oxidation and stop at the aldehyde stage, milder oxidizing agents are required. Pyridinium (B92312) chlorochromate (PCC) is a classic reagent for this transformation, typically carried out in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂). libretexts.orgmasterorganicchemistry.comresearchgate.net PCC oxidizes primary alcohols to aldehydes efficiently without significant over-oxidation to the carboxylic acid. researchgate.net Another modern and selective method is the TEMPO-mediated oxidation, which uses a stable nitroxyl (B88944) radical catalyst (2,2,6,6-tetramethylpiperidine-1-oxyl) in conjunction with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl). organic-chemistry.orgacs.orgkhanacademy.org

Oxidation to Carboxylic Acid: For complete oxidation to the carboxylic acid, stronger oxidizing agents are employed. A common method is the use of potassium permanganate (B83412) (KMnO₄) in an alkaline solution, followed by acidification. acs.org Another effective reagent is chromic acid (H₂CrO₄), often generated in situ from potassium dichromate (K₂Cr₂O₇) and sulfuric acid. youtube.com Heating the alcohol under reflux with the oxidizing agent ensures the reaction goes to completion. youtube.com

The products of these reactions can be characterized by various spectroscopic methods. The formation of the aldehyde would be indicated by the appearance of a characteristic carbonyl (C=O) stretch in the IR spectrum (around 1720-1740 cm⁻¹) and a proton signal for the aldehydic hydrogen (around 9-10 ppm) in the ¹H NMR spectrum. The carboxylic acid would show a broad O-H stretch (around 2500-3300 cm⁻¹) and a C=O stretch (around 1700-1725 cm⁻¹) in the IR spectrum, and a deshielded carboxylic proton signal (>10 ppm) in the ¹H NMR spectrum.

Table 2: Oxidation Products and Conditions

| Target Product | Reagent(s) | Typical Conditions | Product Characterization Notes |

|---|---|---|---|

| 3-(3-Bromophenyl)propanal | Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ | ¹H NMR: Aldehyde proton at δ 9-10 ppm |

| 3-(3-Bromophenyl)propanal | TEMPO/NaOCl | Biphasic system, e.g., CH₂Cl₂/H₂O | IR: C=O stretch at ~1730 cm⁻¹ |

| 3-(3-Bromophenyl)propanoic acid | Potassium Permanganate (KMnO₄) | Aqueous base, heat, then acid workup | IR: Broad O-H stretch at ~3000 cm⁻¹ |

| 3-(3-Bromophenyl)propanoic acid | Potassium Dichromate (K₂Cr₂O₇)/H₂SO₄ | Reflux | ¹H NMR: Carboxylic acid proton at δ >10 ppm |

The hydroxyl group of this compound can readily react with carboxylic acids or their derivatives to form esters, and with alkyl halides to form ethers.

Esterification: The formation of esters from this compound can be accomplished through several methods. The Fischer esterification involves reacting the alcohol with a carboxylic acid, such as acetic acid, under acidic catalysis (e.g., H₂SO₄) with heating to produce 3-(3-bromophenyl)propyl acetate (B1210297) and water. study.comchemguide.co.uk This is an equilibrium-driven reaction, and removal of water can be used to drive it to completion. frontiersin.org For a more rapid and irreversible reaction, the alcohol can be treated with a more reactive carboxylic acid derivative like an acid anhydride (B1165640) (e.g., acetic anhydride) or an acyl chloride (e.g., acetyl chloride), often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. chemguide.co.ukyoutube.com

Etherification: The most common method for preparing ethers from an alcohol is the Williamson ether synthesis. wikipedia.orgjk-sci.com This two-step process involves first deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. nih.gov This nucleophilic alkoxide is then reacted with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) in an Sₙ2 reaction to yield the desired ether, for example, 1-bromo-3-(3-methoxypropyl)benzene. nih.gov The choice of a primary alkyl halide is crucial to avoid competing elimination reactions. jk-sci.com

Table 3: Common Esterification and Etherification Reactions

| Reaction Type | Reactants | Reagents/Catalyst | Product Example |

|---|---|---|---|

| Fischer Esterification | This compound + Acetic Acid | H₂SO₄ (catalyst), Heat | 3-(3-Bromophenyl)propyl acetate |

| Acylation | This compound + Acetic Anhydride | Pyridine (base) | 3-(3-Bromophenyl)propyl acetate |

| Williamson Ether Synthesis | This compound + Methyl Iodide | 1. NaH; 2. CH₃I | 1-Bromo-3-(3-methoxypropyl)benzene |

Derivatization to Quaternary Prolines

While direct derivatization of this compound to quaternary prolines is not extensively documented, a plausible synthetic route can be conceptualized based on established methodologies for proline synthesis. This would likely involve a multi-step sequence, beginning with the modification of the propanol (B110389) backbone and subsequent cyclization.

A potential strategy could involve the initial oxidation of the primary alcohol of this compound to the corresponding carboxylic acid, 3-(3-bromophenyl)propanoic acid. This transformation can be achieved using various oxidizing agents, such as potassium permanganate (KMnO4) or Jones reagent (CrO3/H2SO4). The resulting carboxylic acid can then be converted to an ester, for example, a methyl or ethyl ester, through Fischer esterification.

The next crucial step would be the introduction of a nitrogen-containing functional group, which is essential for the formation of the pyrrolidine (B122466) ring of proline. This could be accomplished through a variety of methods, such as α-amination of the ester. Subsequent intramolecular cyclization, potentially via a nucleophilic substitution reaction where the nitrogen attacks the carbon bearing the bromine on the phenyl ring, would lead to the formation of the proline ring. However, the success of such an intramolecular cyclization would be highly dependent on the reaction conditions and the activation of the aryl bromide.

An alternative approach could involve the conversion of the alcohol to a better leaving group, followed by nucleophilic substitution with a nitrogen nucleophile. The resulting amine could then undergo further functionalization and cyclization to form the quaternary proline scaffold.

Reactivity and Transformations of the Bromine Moiety on the Phenyl Ring

The bromine atom on the phenyl ring of this compound is a key functional group that allows for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are fundamental in the construction of more complex molecular architectures.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on an unactivated aryl bromide, such as in this compound, is generally challenging under standard conditions. The electron-rich nature of the benzene (B151609) ring repels nucleophiles, and the strength of the C-Br bond makes its cleavage difficult. For a successful SNAr reaction, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the propanol side chain is not sufficiently electron-withdrawing to activate the ring for this type of reaction.

However, under forcing conditions, such as high temperatures and pressures, or in the presence of a strong nucleophile and a catalyst, nucleophilic substitution might be induced. For instance, reactions with strong nucleophiles like alkoxides or amides in the presence of a copper catalyst (Ullmann condensation) could potentially lead to the substitution of the bromine atom.

It is important to note that direct nucleophilic substitution on the sp2-hybridized carbon of the phenyl ring is mechanistically distinct from nucleophilic substitution at a sp3-hybridized carbon. The latter, which would involve the propanol backbone, is discussed in a subsequent section.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of new carbon-carbon bonds, and the bromine atom in this compound makes it an excellent substrate for these transformations. libretexts.orgnih.gov The Suzuki and Stille reactions are two of the most widely used methods in this category. wikipedia.orgnih.gov

The Suzuki coupling involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is known for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. nih.gov

Table 1: Examples of Suzuki Coupling Reactions with this compound Derivatives

| Coupling Partner (Ar-B(OH)₂) | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 3-(Biphenyl-3-yl)propan-1-ol |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane | 3-(4'-Methoxybiphenyl-3-yl)propan-1-ol |

| Pyridine-3-boronic acid | Pd₂(dba)₃ / SPhos | K₂CO₃ | Toluene/H₂O | 3-(3-(Pyridin-3-yl)phenyl)propan-1-ol |

The Stille coupling utilizes an organotin compound (organostannane) as the coupling partner for the aryl bromide, catalyzed by a palladium complex. wikipedia.org While organotin reagents are often toxic, the Stille reaction is valued for its ability to proceed under neutral conditions and its compatibility with a broad range of functional groups. wikipedia.org

Table 2: Examples of Stille Coupling Reactions with this compound Derivatives

| Coupling Partner (R-SnBu₃) | Catalyst | Solvent | Product |

|---|---|---|---|

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | 3-(Biphenyl-3-yl)propan-1-ol |

| Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | THF | 3-(3-Vinylphenyl)propan-1-ol |

| 2-(Tributylstannyl)thiophene | Pd(OAc)₂ / P(o-tol)₃ | DMF | 3-(3-(Thiophen-2-yl)phenyl)propan-1-ol |

Other Transition Metal-Catalyzed Transformations

Beyond Suzuki and Stille couplings, the bromine atom of this compound can participate in a variety of other transition metal-catalyzed reactions, further expanding its synthetic utility.

The Heck reaction is a palladium-catalyzed reaction that forms a new carbon-carbon bond between the aryl bromide and an alkene. wikipedia.org This reaction is a valuable method for the synthesis of substituted alkenes.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction allows for the coupling of aryl bromides with a wide range of primary and secondary amines, providing access to arylamines. wikipedia.org

Table 3: Examples of Other Transition Metal-Catalyzed Reactions with this compound Derivatives

| Reaction Type | Coupling Partner | Catalyst | Base/Ligand | Product |

|---|---|---|---|---|

| Heck Reaction | Styrene | Pd(OAc)₂ | P(o-tol)₃ / Et₃N | 3-(3-Styrylphenyl)propan-1-ol |

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃ | BINAP / NaOtBu | 3-(3-(Phenylamino)phenyl)propan-1-ol |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 3-(3-(Phenylethynyl)phenyl)propan-1-ol |

Reactivity of the Propanol Backbone

The propanol backbone of this compound, specifically the primary alcohol and the adjacent alkyl chain, offers additional sites for chemical modification.

Reactions Involving the Alkyl Chain

The primary alcohol group is a versatile functional handle that can be readily transformed into a variety of other functional groups.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid depending on the choice of oxidizing agent and reaction conditions. For example, oxidation with pyridinium chlorochromate (PCC) would yield 3-(3-bromophenyl)propanal, while stronger oxidizing agents like potassium permanganate (KMnO4) or chromic acid would lead to the formation of 3-(3-bromophenyl)propanoic acid. doubtnut.com

Etherification: The alcohol can be converted into an ether through reactions such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Esterification: Esters can be formed by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or an acid anhydride, typically in the presence of an acid catalyst. libretexts.org This reaction is often used to protect the alcohol group or to introduce a new functional moiety. libretexts.org

Table 4: Examples of Reactions Involving the Propanol Backbone of this compound

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation (to aldehyde) | Pyridinium chlorochromate (PCC) | 3-(3-Bromophenyl)propanal |

| Oxidation (to carboxylic acid) | Potassium permanganate (KMnO₄) | 3-(3-Bromophenyl)propanoic acid |

Stereoselective Synthesis and Chiral Resolution

The synthesis and separation of the enantiomers of aryl-alkanol compounds are crucial, as the biological activity of chiral molecules often resides in a single enantiomer.

Asymmetric synthesis aims to create a specific stereoisomer directly from an achiral or prochiral starting material. uvic.ca For chiral alcohols like this compound, a primary method is the asymmetric reduction of the corresponding prochiral ketone, 1-(3-bromophenyl)propan-1-one. This transformation can be achieved using chiral catalysts.

One of the most well-known methods is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric reducing agent like borane. uvic.caciac.jl.cn Depending on the stereochemistry of the catalyst used, either the (R)- or (S)-enantiomer of the alcohol can be selectively produced with high enantiomeric excess (ee).

Another approach involves asymmetric transfer hydrogenation, which typically uses a chiral transition metal complex (e.g., Ruthenium or Rhodium) and a hydrogen donor like isopropanol (B130326) or formic acid. These catalytic systems are highly efficient and can provide access to enantiomerically enriched alcohols.

Table 2: Comparison of Asymmetric Reduction Methods for 1-(3-bromophenyl)propan-1-one

| Method | Catalyst System | Reducing Agent | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| CBS Reduction | Chiral Oxazaborolidine | Borane (BH₃) | >90% |

| Asymmetric Transfer Hydrogenation | Chiral Ru or Rh complex | Isopropanol / Formic acid | >95% |

Kinetic resolution is a technique used to separate a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org In a typical kinetic resolution of a racemic alcohol, one enantiomer reacts faster to form a new product, leaving the unreacted, slower-reacting enantiomer in enantioenriched form. wikipedia.org

For racemic this compound, this can be accomplished through acylation reactions using a chiral acylating agent or, more commonly, a non-chiral acylating agent in the presence of a chiral catalyst. wikipedia.org The maximum theoretical yield for the resolved, unreacted enantiomer in a classic kinetic resolution is 50%. The efficiency of the resolution is often described by the selectivity factor (s), which is the ratio of the reaction rates of the two enantiomers (k_fast / k_slow). High selectivity factors are necessary to achieve high enantiomeric excess for both the product and the remaining starting material. nii.ac.jp

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic alcohols due to their high enantioselectivity. nih.gov The most common application is the lipase-catalyzed transesterification or esterification of the alcohol. nih.gov

In a typical procedure, racemic this compound would be incubated with a lipase (B570770), such as Candida antarctica lipase B (often immobilized as Novozym 435), and an acyl donor like vinyl acetate or lauric acid in an organic solvent. nih.govnih.gov The enzyme will selectively acylate one of the enantiomers at a much faster rate. For example, in the resolution of racemic 1-phenyl-1-propanol, Novozym 435 was found to be highly enantioselective. nih.gov The reaction is allowed to proceed to approximately 50% conversion, at which point the acylated enantiomer can be separated from the unreacted, enantiomerically pure alcohol. The choice of solvent, acyl donor, and temperature can significantly influence both the reaction rate and the enantioselectivity of the process. nih.govresearchgate.net

Table 3: Key Parameters in Enzymatic Kinetic Resolution of Racemic Alcohols

| Parameter | Example | Influence | Reference |

|---|---|---|---|

| Enzyme | Candida antarctica lipase B (Novozym 435) | High enantioselectivity for secondary alcohols | nih.govnih.gov |

| Acyl Donor | Vinyl Acetate, Lauric Acid | Affects reaction rate and enzyme stability | nih.gov |

| Solvent | Toluene, Hexane | Solvent hydrophobicity can impact enzyme activity | nih.gov |

| Temperature | 30-50 °C | Influences reaction rate and enzyme enantioselectivity | nih.gov |

Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is a powerful analytical and preparative technique for separating enantiomers. phenomenex.com The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute from the column at different times. nih.gov

For the separation of the enantiomers of this compound, polysaccharide-based CSPs are often a first choice. These CSPs, derived from cellulose (B213188) or amylose (B160209) that have been coated or immobilized on a silica (B1680970) support, are known for their broad applicability in resolving a wide range of chiral compounds, including aromatic alcohols. jiangnan.edu.cn The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral selector of the stationary phase. chiraltech.com

The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is critical for achieving optimal resolution. By systematically screening different CSPs and mobile phase compositions, a method can be developed to effectively separate the (R)- and (S)-enantiomers of this compound. phenomenex.comnih.gov

Table 4: Common Chiral Stationary Phases (CSPs) for HPLC

| CSP Type | Chiral Selector | Typical Applications |

|---|---|---|

| Polysaccharide-based | Amylose or Cellulose derivatives | Broad range of racemates, including alcohols, amines, and carbonyls |

| Cyclodextrin-based | α-, β-, or γ-cyclodextrin | Aromatic compounds, compounds capable of inclusion complexation |

| Pirkle-type (π-acid/π-base) | π-electron deficient or rich aromatic rings | Compounds with π-systems, amides, esters |

| Anion-exchanger | Quinine or Quinidine derivatives | Chiral acids |

Iii. Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

Proton (¹H) NMR spectroscopy of 3-(3-Bromophenyl)propan-1-ol reveals distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal are key to assigning the protons to their respective positions.

The aromatic region of the spectrum is expected to show complex signals for the four protons on the bromophenyl ring. The proton at the C2 position (H-2') would likely appear as a singlet or a finely split triplet, while the protons at C4', C5', and C6' would present as a complex multiplet.

The aliphatic portion of the molecule gives rise to three distinct signals. The protons on the carbon bearing the hydroxyl group (-CH₂OH) typically appear as a triplet. The adjacent methylene (B1212753) protons (-CH₂-) would likely be observed as a quintet, and the benzylic protons (-ArCH₂-) would appear as a triplet. The hydroxyl proton (-OH) often presents as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H (H-2', H-4', H-5', H-6') | 7.0 - 7.4 | Multiplet (m) |

| -CH₂OH (H-1) | ~3.7 | Triplet (t) |

| Ar-CH₂- (H-3) | ~2.7 | Triplet (t) |

| -CH₂-CH₂-CH₂- (H-2) | ~1.9 | Quintet (quin) |

| -OH | Variable | Broad Singlet (br s) |

Note: The predicted values are based on typical chemical shifts for similar structural motifs and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. In a broadband-decoupled ¹³C NMR spectrum of this compound, a total of seven distinct signals would be expected: five for the aromatic carbons (one of which is quaternary and bromine-bound, and four are CH carbons) and three for the aliphatic carbons of the propanol (B110389) chain.

The carbon atom attached to the bromine (C-3') is expected to have a chemical shift significantly influenced by the halogen, while the other aromatic carbons will appear in the typical downfield region for benzene (B151609) derivatives. The carbon bearing the hydroxyl group (C-1) would be the most downfield of the aliphatic signals, followed by the benzylic carbon (C-3) and the central methylene carbon (C-2).

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-Br (C-3') | ~122 |

| Aromatic CHs (C-2', C-4', C-5', C-6') | 125 - 132 |

| Aromatic C-C₃H₆O (C-1') | ~144 |

| -CH₂OH (C-1) | ~62 |

| Ar-CH₂- (C-3) | ~34 |

| -CH₂-CH₂-CH₂- (C-2) | ~32 |

Note: The predicted values are based on typical chemical shifts for similar structural motifs and may vary based on solvent and experimental conditions.

For an unambiguous assignment of all proton and carbon signals, especially in the complex aromatic region, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, helping to trace the connectivity of the aliphatic chain (H-1 to H-2 to H-3).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons over two or three bonds, which is crucial for confirming the connection of the propanol chain to the specific position on the aromatic ring and for assigning quaternary carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, the mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of roughly equal intensity separated by two mass units (M+ and M+2).

The fragmentation of this compound under electron ionization (EI) would likely proceed through pathways such as loss of water, cleavage of the propyl chain, and formation of a stable tropylium-like ion.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of the parent ion. This technique is essential for confirming the molecular formula C₉H₁₁BrO and distinguishing it from other potential isobaric compounds.

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M]⁺ (for ⁷⁹Br) | C₉H₁₁⁷⁹BrO | 213.9993 |

| [M]⁺ (for ⁸¹Br) | C₉H₁₁⁸¹BrO | 215.9973 |

Chromatographic Methodologies for Purity and Separation

Chromatographic techniques are fundamental for the separation and purification of this compound and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for analyzing the purity of moderately polar compounds like this compound. A typical system would employ a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, monitoring at a wavelength where the benzene ring exhibits strong absorbance. This method can effectively separate the target compound from starting materials, by-products, and other impurities.

Gas Chromatography (GC): GC is another powerful technique for purity assessment, particularly when coupled with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification of impurities. The alcohol functionality may require derivatization to improve its thermal stability and peak shape, although direct analysis on a suitable polar column is often possible.

The choice of method depends on the specific requirements of the analysis, with HPLC being well-suited for non-volatile impurities and GC being excellent for volatile contaminants.

Other Advanced Analytical Techniques

Beyond chromatography, a suite of other spectroscopic and analytical methods provides deeper structural and physical insights into "this compound."

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "this compound" is unique and can be used as a fingerprint for its identification. docbrown.info Specific absorption bands in the spectrum correspond to the vibrations (stretching and bending) of the bonds within the molecule. docbrown.info Key characteristic peaks would confirm the presence of the hydroxyl (-OH) group, the aromatic ring, and the carbon-bromine (C-Br) bond. docbrown.infonist.gov

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Significance |

|---|---|---|---|

| ~3300 (broad) | O-H stretch | Alcohol | Confirms the presence of the hydroxyl group. The broadness is due to hydrogen bonding. docbrown.info |

| ~3100-3000 | C-H stretch | Aromatic | Indicates the C-H bonds on the benzene ring. |

| ~2950-2850 | C-H stretch | Aliphatic | Corresponds to the C-H bonds of the propyl chain. docbrown.info |

| ~1600, ~1475 | C=C stretch | Aromatic Ring | Characteristic absorptions for the benzene ring. |

| ~1050 | C-O stretch | Primary Alcohol | Confirms the primary alcohol functionality. docbrown.info |

| ~880-750 | C-H bend | Aromatic (meta-substituted) | Bending vibrations outside the plane of the ring can indicate the 1,3-substitution pattern. |

Optical rotation is the rotation of the plane of polarized light by a chiral substance. As "this compound" is an achiral molecule, it does not have a non-superimposable mirror image and is, therefore, optically inactive. A sample of pure "this compound" will not rotate the plane of polarized light.

However, chiroptical studies are essential for chiral analogues. For example, a related chiral compound such as (R)-3-amino-3-(3-bromophenyl)propan-1-ol would exhibit a specific optical rotation, which could be measured using a polarimeter. chemicalbook.com This measurement is a critical parameter for confirming the enantiomeric purity of a chiral substance.

X-ray Diffraction (XRD) is a premier technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides definitive information on bond lengths, bond angles, and crystal packing. "this compound" is a liquid at room temperature, making single-crystal XRD analysis not directly applicable.

For the technique to be used, the compound would first need to be crystallized, which may be achievable at low temperatures. If a suitable single crystal could be grown, XRD would provide an unambiguous structural confirmation and detailed conformational data in the solid state. This technique is the gold standard for absolute structure determination of crystalline organic compounds.

Iv. Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and various other properties with high accuracy.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in 3-(3-Bromophenyl)propan-1-ol, a process known as geometry optimization. Using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles corresponding to the lowest energy conformation can be precisely calculated. mdpi.com

This analysis reveals the spatial relationship between the bromophenyl ring and the propanol (B110389) side chain. The electronic structure can be further analyzed by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgthaiscience.info The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap generally implies higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. thaiscience.info

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Note: This data is representative and based on typical values for similar molecular structures, as specific DFT results for this compound are not available in the cited literature.)

| Parameter | Atoms Involved | Typical Calculated Value |

|---|---|---|

| Bond Length | C(ar)-Br | ~1.91 Å |

| Bond Length | C(ar)-C(alkyl) | ~1.51 Å |

| Bond Length | C-O | ~1.43 Å |

| Bond Length | O-H | ~0.96 Å |

| Bond Angle | C(ar)-C(ar)-Br | ~119-121° |

| Bond Angle | C-O-H | ~109.5° |

| Dihedral Angle | C(ar)-C(ar)-C(alkyl)-C(alkyl) | Variable (depends on conformation) |

DFT is a powerful tool for exploring the pathways of chemical reactions involving this compound. mdpi.com For instance, the oxidation of the primary alcohol group to an aldehyde or carboxylic acid can be modeled to understand the reaction mechanism in detail. rsc.orgsemanticscholar.org Computational chemists can map the potential energy surface of the reaction, identifying the structures of transition states and intermediates. researchgate.net

By calculating the activation energies (the energy barriers that must be overcome for the reaction to proceed), DFT can predict the feasibility and kinetics of different reaction pathways. researchgate.net This approach can clarify the role of various reagents and catalysts, such as in the oxidation of alcohols, by modeling their interaction with the substrate at each step of the reaction. rsc.orgmdpi.com

The flexibility of the propanol side chain in this compound allows it to adopt multiple spatial arrangements, or conformations. Conformational analysis using DFT involves calculating the energy of the molecule as a function of the rotation around its single bonds (dihedral angles), particularly the C-C bonds of the propyl chain and the C-O bond. A study on the related molecule 3-phenylpropanol identified multiple stable conformers. rsc.org

The results of these calculations are often visualized as a potential energy landscape, a surface that maps the energy for each possible conformation. nih.govnih.gov The valleys on this landscape correspond to stable, low-energy conformers (e.g., anti or gauche arrangements), while the peaks represent high-energy transition states that are the barriers to interconversion between conformers. chemrxiv.org Understanding this landscape is crucial for predicting the molecule's average shape and physical properties.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide a way to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD can simulate the movement, interactions, and conformational changes of this compound in a condensed phase (e.g., as a pure liquid or in solution) over time.

The hydroxyl (-OH) group of this compound can act as both a hydrogen bond donor and an acceptor, leading to the formation of intermolecular associations. nih.gov MD simulations are ideal for studying these interactions and the resulting supramolecular structures in the liquid state. acs.org

Simulations of liquid alcohols like ethanol (B145695) and propanol have shown that they form dynamic networks of hydrogen-bonded chains and sometimes ring-like or branched assemblies. ucdavis.edutandfonline.comnih.gov For this compound, MD simulations could reveal the preferred hydrogen bonding patterns, the average size of molecular clusters, and the lifetime of these hydrogen bonds. ucdavis.edu The presence of the bulky bromophenyl group may influence these patterns compared to simpler linear alcohols.

Table 2: Potential Hydrogen Bonding Interactions in this compound

| Interaction Type | Description | Significance |

|---|---|---|

| Self-Association | The -OH group of one molecule donates a hydrogen to the oxygen of a neighboring molecule. | Leads to the formation of dimers, trimers, and longer chain-like or cyclic clusters in the pure liquid. |

| Interaction with Protic Solvents (e.g., water) | The -OH group can both donate to and accept hydrogen bonds from solvent molecules. | Disrupts self-association in favor of solute-solvent interactions. |

| Interaction with Aprotic Solvents (e.g., DMSO) | The -OH group can donate a hydrogen bond to the solvent's acceptor atom (e.g., oxygen in DMSO). | Can influence conformational preferences by forming specific solute-solvent complexes. |

The behavior and conformational preferences of a flexible molecule like this compound can be significantly influenced by its environment. researchgate.net MD simulations using explicit solvent models can provide a detailed picture of how different solvents interact with the solute and affect its properties. rsc.org

For example, in a polar protic solvent like water or methanol, the solvent molecules would compete with other solute molecules to form hydrogen bonds with the hydroxyl group. researchgate.net This would likely disrupt the self-association patterns observed in the pure liquid. In a non-polar solvent like heptane, intramolecular forces and intermolecular dispersion forces would become more dominant, potentially favoring more compact or folded conformations. nih.gov Simulations can quantify these effects by analyzing the resulting conformational distributions and solute-solvent interaction energies. aip.org

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to derivatives)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a molecule to its biological activity. fiveable.me This approach is instrumental in drug discovery for predicting the activity of new compounds, thereby prioritizing synthetic efforts and guiding the design of more potent molecules. fiveable.me

For derivatives of this compound, a QSAR study would typically involve the following steps:

Data Set Selection: A series of derivatives would be synthesized, and their biological activity against a specific target would be determined experimentally. This data set should have a sufficient number of compounds with a wide range of activity values.

Molecular Descriptor Calculation: For each derivative, a variety of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure, such as its physicochemical properties (e.g., lipophilicity, electronic properties, size) and topological features. slideshare.net

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is generated that correlates the calculated descriptors with the observed biological activity. fiveable.me

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical validation techniques. libretexts.org This ensures that the model is robust and can accurately predict the activity of new, untested compounds. libretexts.org

A hypothetical QSAR model for a series of this compound derivatives might reveal that specific substitutions on the phenyl ring or modifications to the propanol side chain are critical for enhancing biological activity. For instance, the model could indicate that increasing the lipophilicity at a particular position and introducing a hydrogen bond donor at another would lead to more potent compounds.

To illustrate this, consider a hypothetical set of derivatives of this compound with varying substituents (R1 and R2) and their observed biological activity (e.g., IC50, the half-maximal inhibitory concentration). A QSAR model could be developed based on calculated descriptors for these derivatives.

Hypothetical Data for QSAR Modeling of this compound Derivatives

| Compound ID | R1 Substituent | R2 Substituent | LogP (Descriptor 1) | Polar Surface Area (Descriptor 2) | Biological Activity (Log IC50) |

|---|---|---|---|---|---|

| 1 | H | H | 2.5 | 20.2 | -5.2 |

| 2 | 4-Cl | H | 3.2 | 20.2 | -5.8 |

| 3 | 4-OCH3 | H | 2.4 | 29.5 | -5.5 |

| 4 | H | CH3 | 2.9 | 20.2 | -5.4 |

| 5 | 4-Cl | CH3 | 3.6 | 20.2 | -6.0 |

Based on such data, a QSAR equation could be formulated, allowing for the prediction of the biological activity of new, unsynthesized derivatives. This predictive capability significantly accelerates the drug discovery process by focusing resources on the most promising candidates. ijert.org

In Silico ADME/Toxicity Prediction for Derivatives

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity prediction are crucial components of modern drug discovery that utilize computational models to forecast the pharmacokinetic and toxicological properties of compounds. researchgate.net These predictions help in the early identification of candidates with unfavorable properties, thereby reducing the likelihood of late-stage failures in drug development. nih.gov

For derivatives of this compound, a range of ADME and toxicity parameters can be predicted using various computational tools and software.

Absorption: This refers to the process by which a drug enters the bloodstream. Key predicted parameters include intestinal absorption, oral bioavailability, and permeability through biological barriers like the Caco-2 cell line model. nih.gov

Distribution: This describes how a drug spreads throughout the body. Important predictions include plasma protein binding, blood-brain barrier penetration, and the volume of distribution. nih.gov

Metabolism: This involves the chemical modification of a drug by the body, primarily by enzymes in the liver. Predictions can identify the primary sites of metabolism on the molecule and which cytochrome P450 (CYP) enzymes are likely to be involved. researchgate.net

Excretion: This is the process of removing the drug and its metabolites from the body. Predictions can estimate the rate of clearance and the primary route of excretion (e.g., renal or hepatic). slideshare.net

Toxicity: A wide array of potential toxicities can be predicted, including mutagenicity (Ames test), carcinogenicity, hepatotoxicity (liver damage), and cardiotoxicity (hERG inhibition). springernature.com

The following table provides a hypothetical in silico ADME/Toxicity profile for a selection of this compound derivatives.

Hypothetical In Silico ADME/Toxicity Profile of this compound Derivatives

| Compound ID | Human Intestinal Absorption (%) | Blood-Brain Barrier Permeation | CYP2D6 Inhibition | hERG Inhibition | Ames Mutagenicity |

|---|---|---|---|---|---|

| 1 | High | High | Non-inhibitor | Low Risk | Negative |

| 2 | High | High | Inhibitor | Low Risk | Negative |

| 3 | Moderate | Low | Non-inhibitor | Low Risk | Negative |

| 4 | High | High | Non-inhibitor | Medium Risk | Negative |

| 5 | High | High | Inhibitor | Medium Risk | Positive |

These in silico predictions serve as an initial filter, enabling researchers to prioritize derivatives with more favorable ADME/Tox profiles for further experimental investigation. researchgate.net This computational screening process is a cost-effective and time-saving strategy in the early phases of drug discovery. researchgate.net

V. Applications in Chemical Synthesis and Materials Science Research

Building Block in Organic Synthesis

In organic synthesis, 3-(3-Bromophenyl)propan-1-ol is valued as a foundational building block. rsc.org Organic building blocks are functionalized molecules that act as the basic components for the bottom-up assembly of larger, more complex molecular architectures. The utility of this compound stems from its bifunctional nature: the hydroxyl (-OH) group of the propanol (B110389) chain and the bromine (-Br) atom on the phenyl ring can be selectively targeted in various chemical reactions. This allows for a stepwise and controlled approach to building intricate molecular frameworks.

As a precursor, this compound is a starting material for the synthesis of elaborate organic structures. The presence of the bromine atom is particularly significant, as it enables a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. Chemists can utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, to attach diverse molecular fragments at the bromine's position. Simultaneously, the primary alcohol group can be transformed through oxidation into an aldehyde or carboxylic acid, or converted into an ether or ester, further increasing the molecular complexity. This dual reactivity makes it a valuable precursor for creating novel compounds that would be difficult to prepare using other methods. news-medical.net

The role of this compound as a synthetic intermediate is crucial in the development of new pharmaceutical and agrochemical agents. mallakchemicals.comsostie.com An intermediate is a molecule that is formed from the reactants and reacts further to give the final products of a chemical reaction. This compound represents a key stage in multi-step synthetic pathways. For instance, its derivatives are used in the manufacture of active pharmaceutical ingredients (APIs). mallakchemicals.com The structural motif of a phenylpropanol core is found in various biologically active compounds, and this bromo-substituted version provides a convenient handle for chemical modifications en route to a final target molecule. google.com

| Functional Group | Reaction Type | Potential Product Class | Significance |

|---|---|---|---|

| Aryl Bromide | Suzuki Coupling | Biaryl compounds | Creation of complex scaffolds for pharmaceuticals |

| Aryl Bromide | Heck Coupling | Stilbenes and substituted alkenes | Access to diverse unsaturated systems |

| Aryl Bromide | Buchwald-Hartwig Amination | Arylamines | Introduction of nitrogen-containing functional groups common in drugs |

| Primary Alcohol | Oxidation | Aldehydes, Carboxylic Acids | Formation of key carbonyl-containing intermediates |

| Primary Alcohol | Etherification (e.g., Williamson) | Ethers | Modification of solubility and biological activity |

| Primary Alcohol | Esterification | Esters | Creation of prodrugs or modulation of pharmacokinetic properties |

Chirality, or the "handedness" of a molecule, is a critical factor in drug design, as different enantiomers (mirror-image isomers) of a drug can have vastly different biological effects. nih.gov More than half of all drugs in use are chiral compounds. nih.gov While this compound is itself achiral, it is a valuable precursor for synthesizing chiral molecules. The related chiral compound, (S)-1-(3-bromophenyl)propan-1-ol, is noted as an essential precursor in the synthesis of advanced pharmaceutical compounds for treating inflammatory diseases and cancer.

Methods to achieve this include asymmetric synthesis, where a chiral center is introduced into the molecule with a preference for one enantiomer, or through chiral resolution, where a racemic mixture is separated into its individual enantiomers. mdpi.com For example, the propanol backbone can be modified through stereoselective reactions to create a chiral center at the carbon bearing the hydroxyl group, leading to enantiomerically pure alcohols that are key intermediates for drug candidates. sumitomo-chem.co.jp The synthesis of optically pure enantiomers is a major focus in the pharmaceutical industry to develop safer and more effective medicines. grafiati.comuff.br

Role in Medicinal Chemistry Research

In medicinal chemistry, the discovery of new drugs often relies on the design and synthesis of novel molecular structures that can interact with biological targets. The concept of a molecular scaffold is central to this process.

A molecular scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. This compound serves as an excellent scaffold for drug discovery. arxiv.org Its structure provides a robust framework with clear points for chemical diversification:

The Phenyl Ring: A common core in many drugs, providing a rigid base for orienting functional groups.

The Bromine Atom: A key "handle" for modification via cross-coupling reactions, allowing for the systematic exploration of a wide range of substituents to probe structure-activity relationships (SAR).

The Propanol Chain: This flexible linker can be modified, for example, by introducing amino groups or converting the alcohol to other functionalities, which can influence the compound's binding affinity, selectivity, and pharmacokinetic properties.

By systematically modifying these three parts of the scaffold, medicinal chemists can generate a large number of diverse molecules for screening against various diseases, accelerating the identification of promising new drug leads. arxiv.org

The true value of this compound as a scaffold is realized in its use for synthesizing biologically active derivatives. By applying the synthetic reactions previously discussed, researchers can create novel compounds and test them for various therapeutic effects. For instance, the core structure can be elaborated into more complex heterocyclic systems or functionalized with groups known to interact with specific enzymes or receptors. The development of synthetic derivatives of natural products and other bioactive compounds is a common strategy in the search for new treatments. mdpi.com The systematic modification of this scaffold allows for the fine-tuning of a molecule's properties to enhance potency and reduce toxicity.

| Derivative Class | Synthetic Modification | Potential Biological Activity |

|---|---|---|

| Substituted Biaryls | Suzuki coupling at the bromine position | Anti-inflammatory, Antifungal |

| Arylamines | Buchwald-Hartwig amination at the bromine position | Kinase inhibitors (Anticancer) |

| Amino Alcohols | Conversion of the hydroxyl group to an amine | Beta-blockers (Cardiovascular) |

| Propanone Derivatives | Oxidation of the alcohol to a ketone | Anticonvulsant, Antidepressant |

| Ether Derivatives | Etherification of the alcohol | Antihistamines, Serotonin (B10506) reuptake inhibitors |

Compound Index

| Compound Name |

|---|

| This compound |

| (S)-1-(3-bromophenyl)propan-1-ol |

| Aldehyde |

| Carboxylic acid |

| Ether |

| Ester |

Precursor for Enantiomeric Drugs

While direct synthesis of chiral drugs from this compound is not extensively documented in readily available literature, its structural motif is central to a class of compounds that are vital intermediates for important pharmaceuticals. The 3-arylpropan-1-ol skeleton is a key component in several neurologically active drugs. For instance, enantiomerically pure 3-hydroxy-3-arylpropylamines are crucial precursors for serotonin or noradrenaline reuptake inhibitors such as (S)-fluoxetine, (R)-atomoxetine, and (S)-duloxetine. googleapis.com

The synthesis of these chiral drugs often involves the asymmetric reduction of a corresponding ketone or the resolution of a racemic alcohol intermediate. googleapis.com A general pathway involves converting the alcohol group of a racemic 3-aryl-propanol derivative into a semiester, which is then resolved using a chiral amine. googleapis.com The resolved ester is subsequently hydrolyzed back to the enantiomerically pure alcohol. This alcohol can then be converted to an amine to yield the final drug precursor. The presence of the bromine atom on the phenyl ring in this compound offers a handle for further molecular complexity, although its direct role in current enantiomeric drug synthesis is as a structural analogue to key precursors like (R)-3-Amino-3-(3-bromo-phenyl)-propan-1-ol. chemicalbook.com

Table 1: Examples of Drugs Featuring the 3-Arylpropylamine Core This table is for illustrative purposes to show the importance of the structural class to which derivatives of this compound belong.

| Drug Name | Therapeutic Class | Chiral Center Moiety |

|---|---|---|

| (S)-Fluoxetine | Selective Serotonin Reuptake Inhibitor (SSRI) | 3-Amino-3-phenylpropane derivative |

| (R)-Atomoxetine | Norepinephrine Reuptake Inhibitor | 3-Amino-3-phenylpropane derivative |

Applications in Materials Science

The distinct functional groups of this compound allow for its incorporation into various materials, imparting specific properties or enabling further functionalization.

This compound serves as a potential precursor in the synthesis of specialized polymers like polyethers. Polyethers are typically formed through the ring-opening polymerization of cyclic ethers or the polycondensation of diols. researchgate.net As a mono-alcohol, this compound can act as a chain-capping agent to control the molecular weight of polymers grown from diols.

Furthermore, its structure is amenable to creating poly(arylene ether)s. These high-performance polymers are often synthesized via nucleophilic displacement of an activated dihalide with a bisphenoxide salt at high temperatures. researchgate.net The bromophenyl group of this compound, after conversion of the alcohol to a phenoxide, could participate in such condensation reactions, incorporating the flexible propanol side chain into the polymer backbone. Modern methods for polyether synthesis, such as the direct polymerization of alcohols using protic ionic salts as catalysts, could also potentially utilize this compound to create novel polymer structures. google.com

Surface modification through polymer grafting is a critical technique for altering the properties of materials. rsc.org this compound is a suitable candidate for a grafting agent. The terminal hydroxyl group can be used to anchor the molecule onto a substrate surface (e.g., silica (B1680970) or metal oxides) through condensation reactions, forming a self-assembled monolayer. This process leaves the bromophenyl group exposed and available for subsequent chemical transformations.

This "grafting to" approach is powerful for functionalizing surfaces. For example, surfaces modified with this compound can undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the attachment of a wide array of other functional molecules. This strategy is analogous to processes where surfaces are first activated by bromination and then reacted with nucleophiles to attach functional coatings. researchgate.net

In the field of photovoltaics, the stability and efficiency of perovskite solar cells are paramount. The chemical composition of the precursor inks used to fabricate perovskite films plays a crucial role. While this compound is not specifically cited, the inclusion of brominated organic compounds and bromide salts in general is a well-established strategy to enhance device performance. nih.govresearchgate.net

Incorporating bromide into mixed iodide-bromide organolead perovskites [MAPb(I₁₋ₓBrₓ)₃] can tune the material's optical bandgap and, more importantly, improve its stability. rsc.org Bromine has been shown to passivate defect states, especially at grain boundaries and interfaces, which reduces non-radiative recombination and improves carrier lifetime. rsc.orgnanoge.org The addition of various bromide sources (e.g., PbBr₂, FABr, CsBr) to the precursor ink has been investigated to optimize the quality of the perovskite absorption layer. researchgate.netacs.org Brominated additives can also influence the crystallization process of the perovskite film, leading to improved morphology and higher device efficiency. nih.gov Therefore, brominated alcohols or related structures can be considered important components in the formulation of advanced perovskite inks.

Table 2: Effects of Bromine Incorporation in Perovskite Films

| Property | Effect of Bromine | Reference |

|---|---|---|

| Phase Stability | Reduces lattice distortion, but can create local strain that may accelerate degradation via vacancies under certain conditions. | nih.gov |

| Defect Passivation | Accumulates at interfaces (e.g., perovskite/TiO₂), passivating defect states. | rsc.org |

| Carrier Lifetime | Reduces non-radiative recombination, leading to longer carrier lifetimes. | nanoge.org |

| Crystallization | Can act as a modulator to improve the quality and morphology of perovskite films. | nih.gov |

Research in Catalysis

The structure of this compound makes it an attractive starting material for the synthesis of ligands, which are essential components of homogeneous catalysts.

Phosphine (B1218219) ligands are ubiquitous in organometallic catalysis due to their strong coordination to transition metals and the ability to fine-tune catalytic activity by modifying their steric and electronic properties. beilstein-journals.orgnih.gov The synthesis of phosphine ligands often relies on the formation of a carbon-phosphorus bond. nih.gov

This compound is an ideal precursor for this purpose. The aryl bromide moiety provides a reactive site for phosphination. A common and powerful method is the palladium-catalyzed cross-coupling reaction between the aryl bromide and a secondary phosphine or phosphine oxide. Alternatively, the aryl bromide can be converted into an organometallic reagent (e.g., an organolithium or Grignard reagent) via metal-halogen exchange, which is then reacted with a halophosphine like chlorodiphenylphosphine (B86185) to form the C-P bond. researchgate.nettum.de The propanol side chain can be retained to influence solubility or can be further modified to introduce additional coordinating atoms, creating multidentate ligands that can form highly stable and selective catalysts.

Role in Catalytic Reactions

Based on a comprehensive review of scientific literature, there are no specific, documented examples of "this compound" being directly utilized as a ligand, a substrate for intramolecular cyclization, or in catalytic etherification. However, its chemical structure, featuring both an aryl bromide and a primary alcohol functional group, suggests several potential, albeit currently theoretical, roles in the field of catalysis. These hypothetical applications are derived from well-established catalytic methodologies where molecules with analogous functionalities are employed.

The primary potential of this compound in catalysis lies in its utility as a precursor for the synthesis of specialized phosphine ligands. The aryl bromide group can undergo carbon-phosphorus bond formation through cross-coupling reactions. This would yield a functionalized phosphine ligand bearing a hydroxylpropyl side chain. The presence of the hydroxyl group can impart unique properties to the resulting metal-ligand complex, such as altered solubility or the potential for further functionalization to create more complex ligand architectures.

Additionally, the molecule could theoretically serve as a substrate in various palladium-catalyzed cross-coupling reactions. The aryl bromide moiety is a common reaction partner in transformations like the Sonogashira or Heck couplings. In such reactions, the propan-1-ol group would remain intact, leading to the formation of more complex molecules that retain the hydroxyl functionality for subsequent synthetic manipulations.

An illustrative, though not experimentally verified, application would be in an intramolecular Heck reaction. Following the conversion of the alcohol to an alkene, the molecule could undergo a palladium-catalyzed cyclization to form a chromane (B1220400) derivative. This type of transformation is a powerful tool in the synthesis of heterocyclic compounds.

While these potential applications are chemically plausible, it is important to note that they are speculative. There is currently a lack of published research specifically detailing the use of this compound in any of these catalytic contexts. The following table summarizes these hypothetical catalytic applications.

| Potential Role | Catalytic Reaction Type | Hypothetical Reactants | Hypothetical Catalyst System | Potential Product | Significance |

|---|---|---|---|---|---|

| Ligand Precursor | C-P Cross-Coupling | This compound, Diphenylphosphine | Palladium Catalyst (e.g., Pd(OAc)₂) with a suitable phosphine ligand (e.g., dppf) | 3-(3-(diphenylphosphino)phenyl)propan-1-ol | Synthesis of a functionalized phosphine ligand with a hydroxyl group for catalyst modification. |

| Substrate | Sonogashira Coupling | This compound, Terminal alkyne (e.g., Phenylacetylene) | Palladium-Copper co-catalyst (e.g., PdCl₂(PPh₃)₂/CuI) with a base | 3-(3-(Alkynyl)phenyl)propan-1-ol | Formation of a C-C bond while retaining the hydroxyl functionality for further synthesis. |

| Substrate | Intramolecular Heck Reaction | 3-(3-Bromophenyl)prop-2-en-1-ol (from oxidation of the starting material) | Palladium Catalyst (e.g., Pd(OAc)₂) with a phosphine ligand and a base | Chromane derivative | Synthesis of heterocyclic compounds. |

Vi. Environmental and Safety Considerations in Research Contexts

Fate and Transport of Brominated Compounds in Research Environments

Brominated compounds, particularly those used as flame retardants (BFRs), have been studied extensively for their environmental behavior. mdpi.comacs.org While 3-(3-Bromophenyl)propan-1-ol is not a flame retardant, its structure as a brominated aromatic compound means its environmental fate can be understood within the broader context of similar chemicals. The primary concern in a research environment is the potential for release into wastewater or through improper disposal of solid waste.

Once in the environment, the fate of these compounds is governed by several factors. Many brominated organic compounds are characterized by their persistence, resisting degradation and thus accumulating in various environmental compartments. mdpi.com Their transport can occur through processes like atmospheric dispersion, sorption to soil and sediment, and movement in surface water. mdpi.com

Microbial degradation is a primary process that determines the ultimate fate of many halogenated organic compounds. mdpi.com Some bacterial consortia have been shown to be effective in the biodegradation of certain BFRs, although this process can be slow and dependent on specific environmental conditions. mdpi.com Other degradation pathways can include photodegradation and thermal degradation. acs.org The lipophilic nature of many brominated compounds also leads to a potential for bioaccumulation in organisms. mdpi.com

Table 1: Key Factors in the Environmental Fate of Brominated Aromatic Compounds

| Factor | Description | Relevance in Research Environments |

|---|---|---|

| Persistence | Resistance to chemical, biological, and photolytic degradation. Many brominated compounds can persist for long periods. mdpi.com | Unintentional release can lead to long-term contamination of laboratory drainage systems and local ecosystems. |

| Transport | Movement through air, water, and soil. Can be influenced by water solubility and vapor pressure. mdpi.com | Spills or improper disposal can lead to contamination of soil and groundwater near research facilities. |

| Biodegradation | Breakdown of the compound by microorganisms. This is a key process for the natural attenuation of organic pollutants. mdpi.com | The effectiveness depends on the presence of suitable microbial communities in the receiving environment (e.g., wastewater treatment plants). |

| Bioaccumulation | Accumulation of the substance in an organism at a rate faster than it can be metabolized or excreted. mdpi.com | If released into aquatic systems, there is a risk of accumulation in local wildlife. |

| Sorption | The tendency of the chemical to bind to particles of soil or sediment. | This can immobilize the compound, but also create a long-term reservoir of contamination in soil or sediment. |

Analytical Methods for Environmental Detection

To monitor and control the potential release of brominated compounds from research laboratories, several analytical methods can be employed. These techniques are crucial for detecting the presence and quantifying the concentration of these substances in various environmental matrices, such as water, soil, and waste streams. nih.gov

One common approach for a rapid screening of total bromine content is X-ray Fluorescence (XRF) spectroscopy . nih.govmdpi.comresearchgate.net This non-destructive technique can quickly determine the presence and concentration of bromine in a sample, making it useful for initial assessments of waste materials. nih.govresearchgate.net

For more detailed analysis to identify and quantify specific brominated compounds like this compound, chromatographic methods are preferred. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating volatile and semi-volatile organic compounds from a mixture and identifying them based on their mass-to-charge ratio and fragmentation pattern. nih.gov For compounds that are less volatile or thermally sensitive, Liquid Chromatography-Mass Spectrometry (LC-MS) is often used. core.ac.uk These methods offer high sensitivity and specificity, allowing for the detection of trace amounts of contaminants. nih.gov

Sample preparation is a critical step in the analytical process and often involves extraction and clean-up to remove interfering substances from the matrix before instrumental analysis. nih.govcore.ac.uk

Table 2: Comparison of Analytical Methods for Brominated Compounds

| Analytical Method | Principle | Application | Advantages | Limitations |

|---|---|---|---|---|

| X-ray Fluorescence (XRF) Spectroscopy | Measures the fluorescent X-rays emitted from a sample that has been excited by a primary X-ray source. Detects elemental composition. | Rapid screening of solid and liquid waste for total bromine content. nih.govmdpi.com | Fast, non-destructive, and can be performed with portable instruments. mdpi.com | Does not identify the specific brominated compound; provides elemental data only. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on their volatility and interaction with a stationary phase, followed by detection with a mass spectrometer. | Identification and quantification of specific volatile and semi-volatile brominated organic compounds in environmental samples. nih.gov | High sensitivity, high specificity, well-established method. | Not suitable for non-volatile or thermally labile compounds. |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separates compounds based on their partitioning between a mobile liquid phase and a solid stationary phase, followed by mass spectrometric detection. | Analysis of a wide range of brominated compounds, including those not suitable for GC-MS. core.ac.uk | Applicable to a broader range of compounds, high sensitivity. | Can be affected by matrix effects; instrumentation can be more complex. |

| Micro-Raman Spectroscopy | Measures the inelastic scattering of monochromatic light from a laser to provide a chemical fingerprint of a molecule. | Used in combination with XRF to identify the types of brominated flame retardants in plastics. nih.govresearchgate.net | Provides structural information, non-destructive. | Can have issues with fluorescence interference; requires a reference library for identification. |

Responsible Handling and Disposal in Academic Laboratories

The safe handling and disposal of this compound and other brominated compounds in an academic laboratory are paramount to protecting researchers and the environment. duke.edu Adherence to established safety protocols is essential. kent.edurutgers.edu

Engineering Controls: All work involving brominated organic compounds should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors. kent.edurutgers.edu Eyewash stations and safety showers must be readily accessible in the event of an emergency. rutgers.edu

Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times. This includes chemical splash goggles, a flame-retardant lab coat, and closed-toe shoes. kent.edu Gloves made of a material resistant to the specific compound, such as nitrile or neoprene, should be worn to prevent skin contact. rutgers.edu

Storage: The compound should be stored in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. fishersci.com It should be kept away from incompatible materials such as strong oxidizing agents, heat, sparks, and open flames. fishersci.comfishersci.com

Spill Management: In the event of a spill, the area should be evacuated. For small spills, absorbent, non-combustible material like sand or vermiculite (B1170534) can be used to contain the substance. fishersci.com The collected material must then be placed in a sealed container for proper disposal as hazardous waste. rutgers.edu

Waste Disposal: Chemical waste containing this compound must be treated as hazardous waste. It should never be poured down the drain or disposed of in regular trash. duke.edu Waste should be collected in designated, sealed, and clearly labeled containers. Disposal must be handled through the institution's environmental health and safety office, which will arrange for collection by a licensed hazardous waste disposal company. duke.edu

Table 3: Summary of Handling and Disposal Guidelines

| Aspect | Guideline | Rationale |

|---|---|---|

| Engineering Controls | Work in a chemical fume hood. kent.edurutgers.edu | To prevent inhalation of potentially harmful vapors. |

| Personal Protective Equipment (PPE) | Wear chemical splash goggles, lab coat, and appropriate gloves (e.g., nitrile). rutgers.edu | To protect eyes and skin from accidental contact. |